molecular formula C24H29NO5 B12155980 (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12155980
M. Wt: 411.5 g/mol
InChI Key: XQGTXIQBJKIGSP-UHFFFAOYSA-N
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Description

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a recognized and potent antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) channel [https://pubmed.ncbi.nlm.nih.gov/31402226/]. TRPM2 is a non-selective cation channel, highly permeable to calcium, and is activated by intracellular adenosine diphosphate ribose (ADPR) and reactive oxygen species (ROS). This makes it a critical player in cellular responses to oxidative stress, with implications in processes like apoptosis, immune cell activation, and insulin release. By selectively inhibiting the TRPM2 channel, this compound provides researchers with a powerful pharmacological tool to dissect the channel's role in various pathophysiological contexts. Its application is vital for investigating TRPM2's function in neurodegenerative diseases, stroke, and inflammatory disorders where oxidative stress is a key component. The antagonist works by competing with ADPR at the binding site, effectively blocking channel activation and the subsequent calcium influx [https://www.nature.com/articles/s41598-019-48247-5]. This compound is offered for research purposes only to advance the study of ion channel biology and oxidative stress-related disease mechanisms.

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H29NO5/c1-15-7-12-18(30-15)21(26)19-20(16-8-10-17(11-9-16)24(2,3)4)25(13-6-14-29-5)23(28)22(19)27/h7-12,20,27H,6,13-14H2,1-5H3

InChI Key

XQGTXIQBJKIGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CCCOC)O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A reported protocol uses 120°C, 300 W for 15 minutes, achieving 78% yield compared to 65% under conventional heating. This method minimizes thermal degradation of the furan ring.

Enzymatic Resolution

For enantioselective synthesis, lipase-catalyzed kinetic resolution of racemic intermediates has been explored. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, enabling separation of the desired (E)-isomer with >90% enantiomeric excess (ee).

Challenges and Mitigation Strategies

  • Furan Ring Stability: The 5-methylfuran moiety is prone to oxidation. Conducting reactions under inert atmosphere (N₂ or Ar) and using antioxidants like BHT (butylated hydroxytoluene) improve yields.

  • Regioselectivity Issues: Competing cyclization pathways may form five-membered lactams. Adjusting the stoichiometry of ethyl 2,4-dioxovalerate to 1.2 equivalents suppresses this side reaction.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using continuous flow reactors , which enhance heat transfer and mixing efficiency. A two-step flow process (MCR followed by cyclization) produces the compound in 70% overall yield, compared to 55% in batch mode .

Chemical Reactions Analysis

    Oxidation: The furan ring can undergo oxidation to form a furanone.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The tert-butylphenyl group can be substituted under appropriate conditions.

    Common Reagents: Sodium ethoxide, reducing agents (e.g., NaBH₄), and various electrophiles.

    Major Products: Furanone derivatives, reduced forms, and substituted compounds.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Properties

Studies have demonstrated that derivatives containing benzothiazole exhibit significant antimicrobial activity. For instance, compounds similar to this one have shown effective inhibition against various bacterial strains:

MicroorganismInhibition Zone (mm)Concentration (ppm)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These findings suggest that the benzothiazole component contributes to the antimicrobial efficacy of the compound .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related compounds indicates that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the ability of similar compounds to target cancer cells selectively while sparing normal cells .

Therapeutic Applications

Given its diverse biological activities, this compound may be explored for therapeutic applications in treating conditions such as:

  • Metabolic Disorders : Potential use in managing metabolic syndrome, type 2 diabetes, and obesity by modulating pathways involved in glucose metabolism and insulin sensitivity.
  • Neurological Disorders : Investigated for its neuroprotective effects, particularly in conditions like Alzheimer's disease and other cognitive impairments .

Case Studies

  • Antimicrobial Research : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those structurally similar to this compound. The results indicated promising activity against resistant bacterial strains, emphasizing the need for further exploration of these derivatives in clinical settings .
  • Anticancer Studies : Another research article focused on the anticancer properties of pyrrolidine derivatives. This study demonstrated that certain modifications to the pyrrolidine ring enhanced cytotoxicity against specific cancer cell lines, suggesting that similar modifications could be beneficial for developing new anticancer agents .

Mechanism of Action

    Targets: The compound likely interacts with enzymes, receptors, or other biomolecules.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Pyrrolidine-2,3-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 5-(4-tert-butylphenyl); 4-[hydroxy(5-methylfuran-2-yl)methylidene]; 1-(3-methoxypropyl) ~C₂₃H₂₆NO₆ ~436.5 High lipophilicity (tert-butyl), furan-mediated conjugation -
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione 5-(3,4-dimethoxyphenyl); 4-(4-chlorophenyl)hydroxymethylene; 1-(3-methoxypropyl) C₂₃H₂₄ClNO₆ 445.89 Electron-withdrawing Cl enhances stability; dimethoxy groups improve solubility
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione 5-(4-fluorophenyl); 4-(4-methylphenyl)hydroxymethylene; 1-(pyridin-3-ylmethyl) C₂₄H₁₉FN₂O₃ 402.42 Fluorine increases electronegativity; pyridine enhances bioavailability
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione 5-(3,4,5-trimethoxyphenyl); 4-(3-methoxyphenyl)hydroxymethylene; 1-(2-dimethylaminoethyl) C₂₅H₂₇N₂O₇ 479.49 Trimethoxy groups boost antioxidant potential; dimethylaminoethyl improves solubility

Key Observations:

Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases lipophilicity compared to the dimethylaminoethyl group in , which introduces polarity.

Bioactivity Implications :

  • The 5-methylfuran group in the target compound may facilitate π-π stacking interactions with biological targets, similar to the pyridine moiety in .
  • Trimethoxyphenyl substituents (as in ) are associated with enhanced antimicrobial activity in pyrrolidine-2,3-diones .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step reactions, analogous to methods described for similar derivatives. For example, details a 91.6% yield for a pyrrolidine-2,3-dione via condensation of 4-acetyl-3-hydroxy intermediates with amines .

Biological Activity

The compound (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic molecule featuring a pyrrolidine core with various substituents that suggest potential biological activities. This article explores its biological activity, focusing on antioxidant, antimicrobial, and anti-inflammatory properties.

Structural Overview

The molecular formula of this compound is C23H27NO5C_{23}H_{27}NO_5, and it has a molecular weight of approximately 399.46 g/mol. The structure includes:

  • Pyrrolidine ring : A five-membered ring that often contributes to biological activity.
  • Hydroxy(5-methylfuran-2-yl)methylidene : A furan moiety known for antioxidant properties.
  • tert-butylphenyl group : Enhances lipophilicity and may influence pharmacokinetics.

Antioxidant Activity

The presence of the furan moiety in the compound suggests significant antioxidant properties . Furan derivatives are known to scavenge free radicals, potentially offering protective effects against oxidative stress.

  • Mechanism : The hydroxy group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

Antimicrobial Properties

Compounds with similar structural features, particularly those containing a pyrrolidine ring, have demonstrated antimicrobial activity .

  • Research Findings : In vitro studies indicate that pyrrolidine derivatives can inhibit the growth of various bacteria and fungi. This suggests that our compound may also exhibit similar antimicrobial effects.

Anti-inflammatory Effects

The hydroxyl group in the structure can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

  • Case Studies : Research has shown that compounds with hydroxyl groups can inhibit the production of pro-inflammatory cytokines, which are key players in inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
5-MethylfuranFuran ringAntioxidantSimple structure
PyrrolidinePyrrolidine ringAntimicrobialBasic nitrogen cycle
HydroxyquinoneHydroxylated benzeneAntioxidantKnown for redox activity
Tert-butylphenolPhenolic structureAntimicrobialEnhances lipophilicity

This table illustrates how the unique combination of functional groups in (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione may confer distinct pharmacological properties not found in simpler analogs.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Antioxidant Mechanism : The hydroxy group likely interacts with reactive oxygen species (ROS), reducing oxidative stress.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Mechanism : It may inhibit cyclooxygenase (COX) enzymes or modulate signaling pathways related to inflammation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The pyrrolidine-2,3-dione core can be synthesized via cyclocondensation of substituted oxo-compounds with hydrazines or thiosemicarbazides under reflux in polar aprotic solvents (e.g., DMF-acetic acid mixtures). Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratio of acylhydrazine to aldehyde), temperature (80–100°C), and reaction time (2–6 hours). Catalytic additives like sodium acetate (0.02 mol) improve yield by stabilizing intermediates .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Solvent SystemDMF/AcOH (1:2 v/v)Enhances solubility of intermediates
Temperature90°CBalances reaction rate and side reactions
CatalystNaOAc (0.02 mol)Accelerates cyclization

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral features should be prioritized?

  • Methodological Answer :

  • NMR : Focus on the deshielded protons of the furan ring (δ 6.2–7.1 ppm) and the tert-butyl group (singlet at δ 1.3 ppm). The (E)-configuration of the methylidene group is confirmed by coupling constants (J = 12–16 Hz) between C4-H and C5-H .
  • IR : Key peaks include the carbonyl stretch (ν ~1750 cm⁻¹ for pyrrolidine-2,3-dione) and hydroxyl absorption (ν ~3400 cm⁻¹) .
  • MS : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ with a mass error < 2 ppm .

Q. How should purification and isolation be conducted to ensure structural integrity?

  • Methodological Answer : Use gradient column chromatography (silica gel, hexane/EtOAc 8:2 to 6:4) to separate stereoisomers. Recrystallization from DMF-ethanol (1:3 v/v) removes polar impurities. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) to achieve ≥95% purity .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylidene group (C4) shows high electrophilicity (HOMO ≈ -5.8 eV) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The tert-butylphenyl group may occupy hydrophobic pockets, while the furan oxygen forms hydrogen bonds with active-site residues .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected coupling constants in NMR?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Perform at 25°C and -40°C to detect dynamic effects (e.g., hindered rotation of the methoxypropyl group).
  • NOESY : Identify spatial proximity between the hydroxy group and furan protons to confirm intramolecular hydrogen bonding .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; the dihedral angle between pyrrolidine and furan rings (θ = 85–95°) confirms non-planarity .

Q. Which catalytic systems are effective for forming the pyrrolidine-2,3-dione core, and what are their mechanisms?

  • Methodological Answer :

  • Palladium Catalysis : Pd(OAc)₂ with ligands (e.g., XPhos) enables C–N coupling between β-ketoamides and aryl halides. The mechanism involves oxidative addition, transmetallation, and reductive elimination .
  • Organocatalysis : Proline derivatives (20 mol%) promote asymmetric aldol reactions to install the methylidene group with >80% enantiomeric excess (ee) .

Q. How does the tert-butylphenyl substituent influence stability and solubility?

  • Methodological Answer :

  • Stability : The bulky tert-butyl group reduces oxidation susceptibility (TGA shows decomposition >250°C).
  • Solubility : LogP calculations (CLOGP ≈ 3.5) indicate moderate lipophilicity. Experimentally, solubility in DMSO is >50 mg/mL, while aqueous solubility (<0.1 mg/mL) requires co-solvents (e.g., 10% PEG-400) .

Q. What challenges arise in stereochemical control during synthesis, and how can they be addressed?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA columns (hexane/isopropanol 9:1) to separate enantiomers.
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst (salen-Co) for kinetic resolution, achieving dr > 4:1 in favor of the (4E) isomer .

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